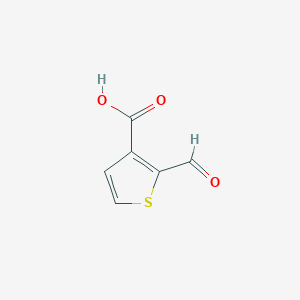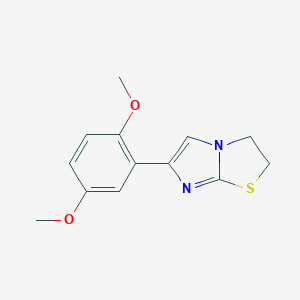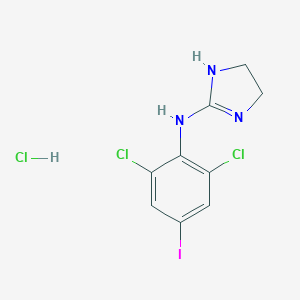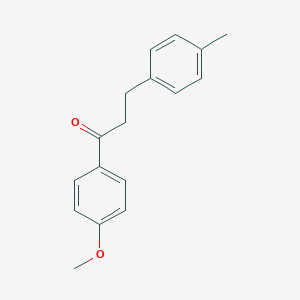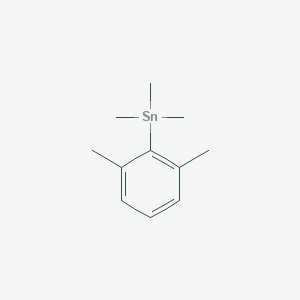
Stannane, (2,6-dimethylphenyl)trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, (2,6-dimethylphenyl)trimethyl-, also known as tri(2,6-dimethylphenyl)stannane, is an organotin compound with the chemical formula C18H22Sn. It is a colorless liquid that is soluble in organic solvents and is widely used in scientific research.
Wirkmechanismus
The mechanism of action of Stannane, (2,6-dimethylphenyl)Stannane, (2,6-dimethylphenyl)trimethyl-methyl- is not fully understood. However, it is believed to act as a Lewis acid catalyst in organic reactions. It can also act as a tin source in the synthesis of organotin compounds.
Biochemical and Physiological Effects:
Stannane, (2,6-dimethylphenyl)Stannane, (2,6-dimethylphenyl)trimethyl-methyl- has not been extensively studied for its biochemical and physiological effects. However, it has been reported to be toxic to aquatic organisms and may have harmful effects on human health if ingested or inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
Stannane, (2,6-dimethylphenyl)Stannane, (2,6-dimethylphenyl)trimethyl-methyl- has several advantages for lab experiments. It is a stable and easily handled compound that can be stored for long periods of time. It is also readily available and relatively inexpensive. However, it has limitations in terms of its toxicity and potential harmful effects on human health and the environment.
Zukünftige Richtungen
There are several future directions for the use of Stannane, (2,6-dimethylphenyl)Stannane, (2,6-dimethylphenyl)trimethyl-methyl- in scientific research. One potential direction is the development of new synthetic methodologies using Stannane, (2,6-dimethylphenyl)Stannane, (2,6-dimethylphenyl)trimethyl-methyl- as a tin source. Another potential direction is the investigation of the toxicological effects of Stannane, (2,6-dimethylphenyl)Stannane, (2,6-dimethylphenyl)trimethyl-methyl- on human health and the environment. Additionally, the use of Stannane, (2,6-dimethylphenyl)Stannane, (2,6-dimethylphenyl)trimethyl-methyl- in the synthesis of novel pharmaceuticals and agrochemicals could be explored.
Synthesemethoden
Stannane, (2,6-dimethylphenyl)Stannane, (2,6-dimethylphenyl)trimethyl-methyl- can be synthesized by reacting Stannane, (2,6-dimethylphenyl)trimethyl-phenyltin chloride with 2,6-dimethylphenylmagnesium bromide in the presence of a palladium catalyst. The reaction yields Stannane, (2,6-dimethylphenyl)trimethyl-(2,6-dimethylphenyl)stannane and magnesium chloride.
Wissenschaftliche Forschungsanwendungen
Stannane, (2,6-dimethylphenyl)Stannane, (2,6-dimethylphenyl)trimethyl-methyl- has been widely used in scientific research due to its ability to act as a tin source in organic synthesis. It has been used in the synthesis of various organic compounds, including natural products, pharmaceuticals, and agrochemicals. Stannane, (2,6-dimethylphenyl)Stannane, (2,6-dimethylphenyl)trimethyl-methyl- has also been used as a reagent in the synthesis of organotin compounds.
Eigenschaften
CAS-Nummer |
19962-41-5 |
|---|---|
Molekularformel |
C11H18Sn |
Molekulargewicht |
268.97 g/mol |
IUPAC-Name |
(2,6-dimethylphenyl)-trimethylstannane |
InChI |
InChI=1S/C8H9.3CH3.Sn/c1-7-4-3-5-8(2)6-7;;;;/h3-5H,1-2H3;3*1H3; |
InChI-Schlüssel |
BDTDBGWGERDDGJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)[Sn](C)(C)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





